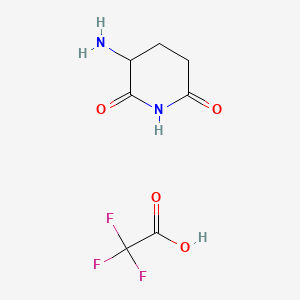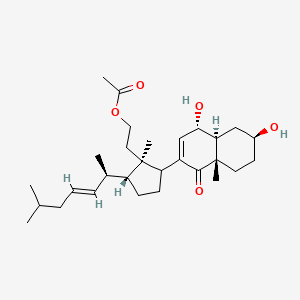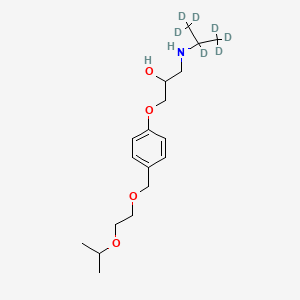
3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate
Übersicht
Beschreibung
3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate (also known as 3-APA-TFA) is a synthetic compound that has been used in a variety of scientific research applications. It is an organic compound that has a unique structure and properties, which make it an ideal candidate for a range of experiments.
Wissenschaftliche Forschungsanwendungen
3-APA-TFA has been used in a variety of scientific research applications, including the study of enzyme kinetics and the investigation of protein structure and function. It has also been used in the synthesis of peptides and other organic compounds. Additionally, 3-APA-TFA has been used in the study of drug metabolism and drug-target interactions.
Wirkmechanismus
The mechanism of action of 3-APA-TFA is not fully understood. However, it is believed that the compound binds to the active site of enzymes, which results in the inhibition of enzyme activity. Additionally, 3-APA-TFA has been shown to interact with proteins, which can alter the structure and function of the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-APA-TFA are not fully understood. However, it has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as proteins involved in signal transduction pathways. Additionally, 3-APA-TFA has been shown to interact with cell membranes, which can alter the permeability of the membrane.
Vorteile Und Einschränkungen Für Laborexperimente
3-APA-TFA has several advantages for laboratory experiments. It is relatively stable and can be stored at room temperature. Additionally, it is soluble in aqueous solutions, which makes it easy to work with. However, it is also important to note that 3-APA-TFA can be toxic in large doses, so it is important to use appropriate safety precautions when handling the compound.
Zukünftige Richtungen
There are several potential future directions for 3-APA-TFA research. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, researchers could investigate the potential applications of 3-APA-TFA in drug discovery and development. Additionally, further research could be conducted to explore the potential of 3-APA-TFA as a therapeutic agent. Finally, researchers could investigate the potential of 3-APA-TFA as a tool for studying protein structure and function.
Eigenschaften
IUPAC Name |
3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.C2HF3O2/c6-3-1-2-4(8)7-5(3)9;3-2(4,5)1(6)7/h3H,1-2,6H2,(H,7,8,9);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLMYDDAHXTLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703398 | |
| Record name | Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate | |
CAS RN |
131052-72-7 | |
| Record name | Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)

